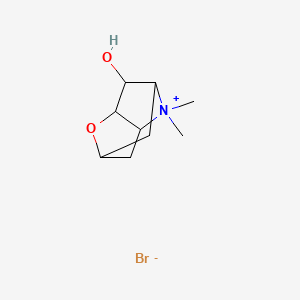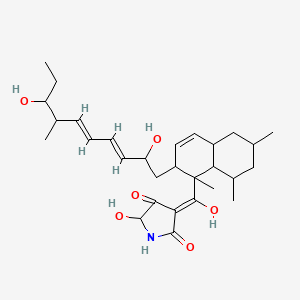
2',2'-Difluoro-2'-désoxyuridine 3',5'-Dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related difluorinated compounds often involves intricate chemical reactions, including the addition of difluorocarbene to unsaturated nucleoside derivatives, as illustrated by Nowak and Robins (2007) in their work on synthesizing 3'-deoxynucleosides with 2-oxabicyclo[3.1.0]hexane sugar moieties (Nowak & Robins, 2007). This method demonstrates the complexity and innovation required in synthesizing difluorinated nucleosides.
Molecular Structure Analysis
The molecular structure of such difluorinated compounds is pivotal in determining their reactivity and potential applications. X-ray crystallography and NMR techniques are commonly employed to elucidate these structures, providing insights into their geometric configuration and electronic properties. For example, studies on related fluorinated compounds have shown how molecular structure influences their physical and chemical behavior, including their solubility, stability, and reactivity towards other compounds.
Chemical Reactions and Properties
Difluorinated nucleosides undergo various chemical reactions, influenced by their unique molecular structure. For instance, the presence of fluorine atoms can significantly affect the compound's reactivity, making it susceptible to nucleophilic attacks or facilitating electron-withdrawing effects, which can alter its chemical behavior. The synthesis and reactivity of 5-Selenocyanato and 5-trifluoromethanesulfonyl derivatives of 2'-deoxyuridine by Makurat et al. (2018) provide an example of how fluorine substitutions can affect nucleoside chemistry, offering insights into potential chemical reactions of 2',2'-Difluoro-2'-deoxyuridine 3',5'-Dibenzoate (Makurat et al., 2018).
Applications De Recherche Scientifique
Modulation de la pharmacocinétique, du métabolisme et de la biodisponibilité de la gemcitabine {svg_1}
La 2’,2’-difluoro-2’-désoxyuridine (dFdU) est le principal métabolite de la gemcitabine, un important médicament anticancéreux. In vivo, la 2’,2’-difluoro-2’-désoxycytidine (dFdC) est rapidement inactivée par la cytidine désaminase (CD) intestinale et hépatique en 2’,2’-difluoro-2’-désoxyuridine (dFdU). Cela a limité l’utilisation de la dFdC à la voie parentérale. Cependant, la co-administration de 3,4,5,6-tétrahydrouridine (THU), un inhibiteur puissant de la CD, permet une administration orale de la dFdC et justifie des essais cliniques {svg_2}.
Radiosensibilisation {svg_3}
La gemcitabine (2’, 2’-difluoro-2’-désoxycytidine ; dFdCyd) s’est avérée être un puissant radiosensibilisateur dans les cellules tumorales in vitro et in vivo. La capacité de la dFdCyd à améliorer la radiosensibilité de deux lignées cellulaires de glioblastome humain a été évaluée. Les résultats suggèrent que le blocage G1 dans les cellules D54 résultant de l’induction du p53 de type sauvage a empêché la radiosensibilisation par la dFdCyd {svg_4}.
Précautions de sécurité {svg_5}
Bien que ce ne soit pas une application directe, il est important de noter les précautions de sécurité associées à l’utilisation du 2’,2’-Difluoro-2’-désoxyuridine 3’,5’-Dibenzoate. Aucune précaution particulière n’est nécessaire si elle est utilisée correctement. Cependant, il est recommandé d’éviter de respirer la poussière/les fumées/les gaz/les brouillards/les vapeurs/les aérosols et une exposition prolongée ou répétée {svg_6}.
Mécanisme D'action
Target of Action
The primary target of 2’,2’-Difluoro-2’-deoxyuridine (dFdU), a metabolite of Gemcitabine, is cytidine deaminase (CD) . CD is an enzyme that is abundant in the liver and gut .
Mode of Action
In vivo, 2’,2’-Difluoro-2’-deoxyuridine (dFdU) is rapidly inactivated by CD to 2’,2’-Difluoro-2’-deoxyuridine (dFdU) . This interaction with CD results in the conversion of the active compound to a less active form .
Biochemical Pathways
The key biochemical pathway involved in the action of 2’,2’-Difluoro-2’-deoxyuridine is the metabolism of nucleosides and nucleotides . In this pathway, dFdU is metabolized by CD, resulting in the formation of 2’,2’-Difluoro-2’-deoxyuridine .
Pharmacokinetics
The pharmacokinetics of 2’,2’-Difluoro-2’-deoxyuridine is characterized by rapid inactivation by CD, resulting in poor oral bioavailability . It is typically administered intravenously due to these limitations . The coadministration of 3,4,5,6-tetrahydrouridine (thu), a potent cd inhibitor, can increase the oral bioavailability of dfdu . THU can decrease the elimination and first-pass effect by CD, thereby enabling oral dosing of dFdU .
Result of Action
The result of the action of 2’,2’-Difluoro-2’-deoxyuridine is a concentration- and schedule-dependent radiosensitising effect in vitro . This suggests that the compound may enhance the effectiveness of radiation therapy in the treatment of cancer.
Action Environment
The action of 2’,2’-Difluoro-2’-deoxyuridine can be influenced by various environmental factors. For instance, the presence of CD in the gut and liver can affect the bioavailability of the compound . Additionally, the coadministration of THU can modulate the compound’s pharmacokinetics and improve its oral bioavailability .
Orientations Futures
Analyse Biochimique
Biochemical Properties
2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate is known to interact with various enzymes and proteins. It is the main metabolite of Gemcitabine , a chemotherapy medication used to treat several types of cancer . The compound’s interactions with these biomolecules are crucial for its function and efficacy .
Cellular Effects
The effects of 2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate on cells are significant. It has been found to cause a concentration- and schedule-dependent radiosensitising effect in vitro . This means that it can enhance the effectiveness of radiation therapy, making it a valuable tool in the treatment of certain types of cancer .
Molecular Mechanism
At the molecular level, 2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate exerts its effects through various mechanisms. It is known to bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . These interactions allow the compound to influence cellular processes and contribute to its potential therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate can vary with different dosages in animal models . Studies have shown that the compound can have threshold effects, and high doses may lead to toxic or adverse effects .
Metabolic Pathways
2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate within cells and tissues are critical aspects of its function. The compound can interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of 2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate can affect its activity or function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles .
Propriétés
IUPAC Name |
[(2R,3R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4,4-difluorooxolan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N2O7/c24-23(25)18(34-20(30)15-9-5-2-6-10-15)16(13-32-19(29)14-7-3-1-4-8-14)33-21(23)27-12-11-17(28)26-22(27)31/h1-12,16,18,21H,13H2,(H,26,28,31)/t16-,18-,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSVRWFIIMWGLT-HGHGUNKESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)(F)F)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C([C@@H](O2)N3C=CC(=O)NC3=O)(F)F)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]carbamate](/img/structure/B1146108.png)



![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid](/img/structure/B1146117.png)